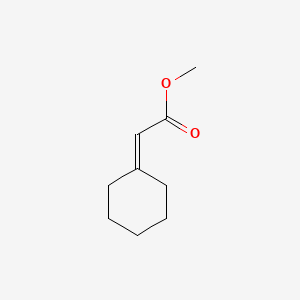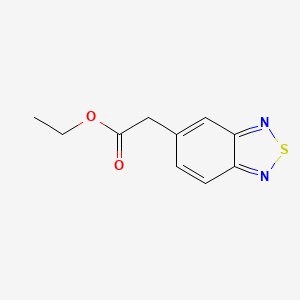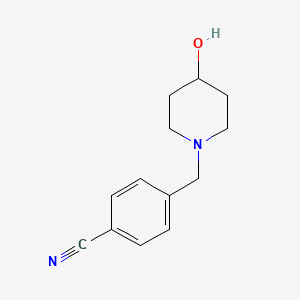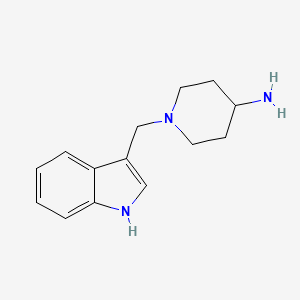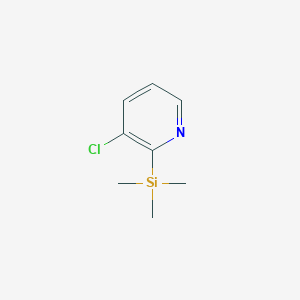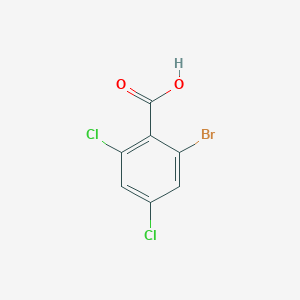
3-(Oxetan-3-yl)propan-1-ol
Overview
Description
“3-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of oxetane derivatives, including “this compound”, has been a subject of numerous studies . One method involves the ring-opening reactions of epoxides with trimethyloxosulfonium ylide . Another approach involves the use of a gold carbene generated from an alkyne that forms oxetan-3-ones from propargylic alcohols in one step, with Au(I) as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered oxetane ring . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Chemical Reactions Analysis
Oxetanes, including “this compound”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Scientific Research Applications
Gold-Catalyzed Synthesis of Oxetan-3-ones
Researchers have developed a synthesis technique for various oxetan-3-ones using readily available propargylic alcohols, a precursor related to 3-(oxetan-3-yl)propan-1-ol. This method operates under open-flask conditions without the need for air or moisture exclusion, offering a practical approach to creating oxetan-3-one, a valuable compound for drug discovery. The process underscores the potential of alpha-oxo gold carbenes in the facile generation of oxetane rings, highlighting a safer and efficient route to alpha-oxo metal carbene chemistry without hazardous diazo ketones (L. Ye, Weimin He, & Liming Zhang, 2010).
Synthesis From Epoxy Chloropropane
Another study outlines concise methods for synthesizing oxetan-3-ol from epoxy chloropropane. The process involves ring-opening, esterification, electrophilic reaction, and ring-closure reactions, demonstrating oxetan-3-ol's utility in preparing 3-oxetanone. Compounds containing oxetanone moieties are frequently used in synthetic and medicinal chemistry, highlighting the significance of developing efficient synthetic routes to oxetan-3-ol due to its potential in drug discovery and as a precursor for various oxetane derivatives (Xu Tianxiang et al., 2016).
Bioisosteres of Carboxylic Acid Functional Group
Oxetan-3-ol and its derivatives, such as oxetan-3-one, are explored as bioisosteres for the carboxylic acid functional group. Research on model compounds and derivatives of the cyclooxygenase inhibitor ibuprofen suggests that these structures may serve as isosteric replacements, offering new avenues for modifying solubility, lipophilicity, metabolic stability, and molecular conformation in drug molecules (P. Lassalas et al., 2017).
Photocatalytic Oxidation of Organic Compounds
A study on the photocatalytic oxidation of organic compounds by polyoxometalates in aqueous solutions identifies the selective photooxidation of propan-2-ol to propanone. This research emphasizes the role of OH radicals and the oxidizing ability of excited polyoxometalates, providing insights into the mechanism of photocatalytic oxidation relevant to the synthesis and transformation of compounds like this compound (A. Mylonas et al., 1999).
Glass-Forming Monomers and Polymers
Research on glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, including oxirane, thiirane, and oxetane, illustrates their utility in photopolymerization and the production of polymers with significant molecular weights. These compounds exhibit valuable optical, photophysical, electrochemical, and thermal properties, highlighting the broader applicability of oxetane-based compounds in materials science (E. Andrikaityte et al., 2012).
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, are known for their reactivity and are often used in medicinal chemistry .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various biochemical transformations .
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including ring-opening reactions, which can affect various biochemical pathways .
Result of Action
The reactivity of oxetanes can lead to various biochemical transformations, which can have diverse effects at the molecular and cellular level .
Safety and Hazards
The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .
Future Directions
The future directions in the study and application of “3-(Oxetan-3-yl)propan-1-ol” and other oxetane derivatives are likely to involve further exploration of their synthesis and reactivity . The development of new methodologies for oxetane synthesis and incorporation is a key area of interest . The use of oxetanes in medicinal chemistry is also a promising area for future research .
Biochemical Analysis
Biochemical Properties
3-(Oxetan-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of alcohols and aldehydes. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . It is crucial to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
3-(oxetan-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441634 | |
| Record name | 3-(oxetan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251922-47-1 | |
| Record name | 3-(oxetan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


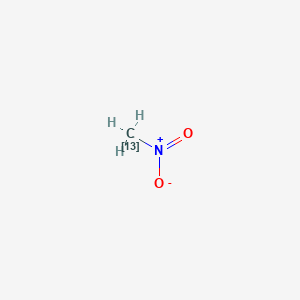
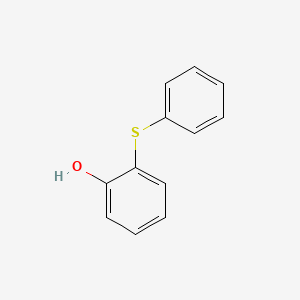



![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
